1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Polymer Chain Extension Reactive Extrusion Polyethylene Terephthalate (PET) Recycling

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO) is the meta-bisoxazoline engineered for precision polymer modification. Unlike para-isomers or anhydride crosslinkers, 1,3-PBO achieves efficient linear chain extension at just 0.2–0.5 wt% with zero volatile by-products. Documented results: 8.2× elongation gain in CPI films (5.4→44.2%), 9% higher IV in PA6 vs. BOZ at 33% lower dose, and carboxyl end-group reduction from 45→20 mmol/kg for long-term hydrolytic stability. Essential for rPET fiber spinning, foldable display substrates, and toughened engineering plastics. ≥98% purity. Lab to bulk quantities.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 34052-90-9
Cat. No. B160607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
CAS34052-90-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CC(=CC=C2)C3=NCCO3
InChIInChI=1S/C12H12N2O2/c1-2-9(11-13-4-6-15-11)8-10(3-1)12-14-5-7-16-12/h1-3,8H,4-7H2
InChIKeyHMOZDINWBHMBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS 34052-90-9): Technical Profile and Procurement Considerations for Bisoxazoline Crosslinkers


1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS 34052-90-9), commonly abbreviated as 1,3-PBO or IAox, is an aromatic bisoxazoline compound with the molecular formula C12H12N2O2 . Characterized by two reactive 2-oxazoline rings in a meta-substitution pattern on a central benzene core , this heterocyclic building block is primarily utilized as a highly specific chain extender and crosslinking agent in polymer chemistry . Its commercial relevance stems from its ability to undergo rapid, additive-free ring-opening reactions with nucleophilic end-groups (e.g., carboxylic acids) without generating volatile by-products , a feature that makes it an essential modifier for polyesters, polyamides, and engineering plastics .

Why 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO) Cannot Be Casually Substituted by Other Bisoxazolines or Anhydride Crosslinkers


In polymer modification, the selection of a chain extender or crosslinker is not a trivial substitution; it dictates the final architecture and performance of the material. While the bisoxazoline class shares a common reactive motif, the substitution pattern on the aromatic core critically governs the reactivity, diffusion kinetics in the melt, and the resulting polymer network topology. For instance, the meta-substituted 1,3-PBO exhibits markedly different chain coupling efficiency and network flexibility compared to its para-substituted isomer (1,4-PBO) [1]. Furthermore, cross-class substitution with anhydride-based agents like pyromellitic dianhydride (PMDA) or alternative oxazolines like 2,2'-bis(2-oxazoline) (BOZ) leads to fundamentally different outcomes in melt rheology, mechanical ductility, and hydrolytic stability [2]. The quantitative evidence below demonstrates that 1,3-PBO occupies a unique performance niche characterized by a balance of high carboxyl-group reactivity, efficient linear chain extension (vs. branching), and significant toughness enhancement without embrittlement [3].

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO): A Product-Specific Quantitative Evidence Guide for Differentiated Procurement


Efficient Linear Chain Extension of PET: Superior Intrinsic Viscosity Increase per Weight Percent vs. Alternative Chain Extenders

1,3-PBO demonstrates high efficiency in linearly extending PET chains via coupling of terminal carboxyl groups. A study directly comparing chain extenders found that a low concentration of 0.2 wt% 1,3-PBO effectively increased the molecular weight of post-consumer PET without negatively impacting properties, whereas achieving a similar effect with N,N'-carbonylbiscaprolactam (CBC) required a higher concentration of 0.3 wt% [1]. This indicates a higher molar efficiency for 1,3-PBO in this system.

Polymer Chain Extension Reactive Extrusion Polyethylene Terephthalate (PET) Recycling

Balanced Toughness Enhancement in Crosslinked Polyimides: Drastic Increase in Elongation at Break vs. Uncrosslinked Control

When used as a crosslinking agent in colorless polyimide (CPI) films, 1,3-PBO provides a unique combination of property enhancements. Compared to an uncrosslinked CPI baseline, the incorporation of 1,3-PBO leads to a substantial increase in film ductility and heat resistance without causing embrittlement, a common drawback of other crosslinking strategies [1].

Polyimide Crosslinking Flexible Electronics Optical Films

Optimal Chain Extension of Polyamide 6: Lower Optimal Dosage and Higher Intrinsic Viscosity vs. BOZ

In a systematic study of bisoxazoline chain extenders for polyamide 6 (PA6), 1,3-PBO (referred to as PBO) and 2,2'-bis(2-oxazoline) (BOZ) were directly compared. The results demonstrated distinct performance characteristics for each, with 1,3-PBO achieving a higher absolute intrinsic viscosity ([η]) at a lower optimal addition level, attributed to differences in melt diffusion and reactivity [1].

Polyamide 6 Modification Chain Extension Kinetics Melt Viscosity Enhancement

Reduced Carboxyl End-Group Concentration and Enhanced Hydrolytic Stability in PET

Beyond molecular weight build, 1,3-PBO acts as an effective carboxyl end-group scavenger in PET, which is directly correlated with improved hydrolytic stability. A well-established study quantifies this effect, showing a significant reduction in carboxyl content upon addition of 1,3-PBO [1].

Polyester Stabilization Hydrolytic Degradation Chain Extension

Distinct Melt Rheology Profile: Inducing Less Drastic Melt Strength Increase vs. Branching Agents (PMDA/Joncryl)

In recycled PET (rPET) processing, the choice of chain extender dramatically impacts melt rheology. A comparative study showed that 1,3-PBO and BOZ, which primarily induce linear chain extension, have a fundamentally different effect on melt strength and elasticity compared to branching agents like pyromellitic dianhydride (PMDA) and Joncryl ADR [1].

Melt Rheology Reactive Extrusion Polymer Processing

Target Application Scenarios for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO) Based on Verified Performance Differentiation


High-Efficiency Viscosity Build-Up in Recycled PET (rPET) Fiber and Filament Production

This scenario is supported by evidence that 1,3-PBO requires a lower addition rate (0.2 wt%) compared to CBC (0.3 wt%) to achieve effective chain extension in post-consumer PET [1]. Additionally, its mode of action favors linear chain extension, resulting in a less drastic increase in melt elasticity compared to branching agents like PMDA [2]. This makes 1,3-PBO the ideal choice for producing high-quality melt-spun fibers from rPET, where stable, low-elasticity melt flow is paramount for continuous filament formation and where minimizing additive concentration is crucial for cost control and final fiber properties.

Flexible, High-Temperature Colorless Polyimide (CPI) Films for Optoelectronics

The unique ability of 1,3-PBO to simultaneously increase elongation at break from 5.4% to 44.2% (an 8.2-fold improvement) and raise the glass transition temperature from 325 °C to 341 °C in CPI films [1] directly addresses a critical materials challenge. This evidence supports its use in next-generation flexible displays, foldable smartphones, and other optoelectronic substrates. The 1,3-PBO crosslinked network provides the necessary mechanical flexibility to withstand repeated folding cycles without sacrificing the thermal stability required for device fabrication and operation.

Enhanced Hydrolytic Stability for Long-Life Polyester Parts and Bottle Resins

The quantifiable reduction in carboxyl end-group concentration from 45 to 20 mmol/kg with only 0.5 wt% addition of 1,3-PBO [1] provides a clear rationale for its use in applications demanding long-term hydrolytic stability. This includes PET bottles for carbonated beverages (where resistance to stress cracking and loss of CO2 barrier is critical), technical polyester fibers for tire cord or seat belts exposed to humidity, and engineering components like connectors and housings used in automotive or outdoor environments.

Toughening of High-Performance Thermosets and Engineering Thermoplastics

The cross-class comparison showing that 1,3-PBO yields a 9% higher intrinsic viscosity (1.787 vs. 1.636 dL/g) in polyamide 6 with 33% less material than the alternative BOZ [1] highlights its efficiency as a chain extender and coupling agent. Furthermore, its successful application in synthesizing poly(ester amide) thermosets [2] and compatibilizing PLA/PBS blends to a Mn of 62,506 [3] demonstrates its versatility in creating high-molecular-weight, toughened materials. This evidence supports its procurement for developing advanced engineering plastics, biodegradable polymer blends, and high-performance thermoset composites.

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